2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide
Description
2-(4-Fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide is a synthetic acetamide derivative featuring a fluorinated aromatic ring and a pyrrolidine-substituted alkyne moiety. Its structure combines a 4-fluorophenyl group linked to an acetamide core, with the nitrogen atom of the amide bonded to a propargylamine chain terminating in a pyrrolidine ring.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O/c17-15-7-5-14(6-8-15)13-16(20)18-9-1-2-10-19-11-3-4-12-19/h5-8H,3-4,9-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQWJFBYLUMGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide are the tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in numerous neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease. They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers.
Mode of Action
The compound interacts with its targets, the Trk receptors, by inhibiting their activity. This inhibition is achieved through the compound’s ability to bind to the receptors, thereby preventing them from carrying out their normal functions. The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of Trk receptors affects various biochemical pathways. These receptors are involved in cell survival, growth, and differentiation pathways. By inhibiting these receptors, the compound can potentially alter these pathways, leading to changes in cell behavior. The exact pathways affected and their downstream effects are still being studied.
Pharmacokinetics
The development of suitable positron emission tomography (pet) radioligands would allow an in vivo exploration of this compound.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific cells and tissues where the Trk receptors are expressed. In neurodegenerative diseases, the inhibition of Trk receptors could potentially slow disease progression. In cancers, the inhibition of these receptors could potentially reduce tumor growth and metastasis.
Biochemical Analysis
Cellular Effects
Based on its potential interaction with TrkA/B/C, it could influence cell signaling pathways, gene expression, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to other acetamide derivatives, focusing on substituent variations, physicochemical properties, and reported bioactivity. Below is a detailed analysis:
Fluorophenyl-Containing Acetamides
- 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (Compound 20) Structural Differences: Replaces the pyrrolidine-alkyne chain with a piperazine ring and a 4-methoxyphenylthiazole group. Properties: Elemental analysis (C, H, N) aligns with theoretical values (C: 59.67%, H: 5.23%, N: 12.66%), indicating high purity. The thiazole and methoxyphenyl groups may enhance metabolic stability compared to the alkyne-pyrrolidine motif .
- N-(3-Chloro-4-fluorophenyl)-2-(4-((6-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide (Compound 4n) Structural Differences: Incorporates a thienopyrimidine core and a pyrrolidine-ethoxy linker. Properties: Synthesized in 52% yield via Suzuki coupling. The extended π-system (thienopyrimidine) likely improves target binding affinity compared to simpler fluorophenyl acetamides .
Heterocyclic-Substituted Acetamides
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide
- Structural Differences : Features a pyrazine ring instead of pyrrolidine.
- Properties : Crystallographic data reveal a dihedral angle of 54.6° between the bromophenyl and pyrazine rings, influencing molecular packing and solubility. Weak N–H···N hydrogen bonds stabilize its crystal lattice, which may correlate with lower solubility compared to alkyne-containing analogs .
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Structural Differences: Uses a morpholine ring and thiazole group. Properties: 95% purity (CAS# 338749-93-2).
Research Implications and Gaps
- Structural Activity Relationships (SAR) : The alkyne-pyrrolidine chain in the target compound may confer unique pharmacokinetic properties, such as enhanced blood-brain barrier permeability, compared to ether-linked (e.g., Compound 4n) or piperazine-containing analogs .
- Crystallographic Insights : SHELX refinement tools (e.g., SHELXL) have been critical in resolving structures of related acetamides, enabling precise analysis of intramolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
